molecular formula C6H17N2O6P B1675786 Lysine phosphate CAS No. 94160-16-4

Lysine phosphate

Cat. No.: B1675786
CAS No.: 94160-16-4
M. Wt: 244.18 g/mol
InChI Key: XAHQYEAIJGTPET-JEDNCBNOSA-N
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Description

Lysine phosphate is a derivative of the essential amino acid lysine, where a phosphate group is attached to the lysine molecule. This compound plays a crucial role in various biological processes, including protein synthesis, enzyme activity regulation, and cellular signaling. This compound is particularly significant in the context of post-translational modifications, where it can influence protein function and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysine phosphate can be synthesized through several methods. One common approach involves the phosphorylation of lysine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction typically occurs under controlled conditions, including specific pH levels and temperatures, to ensure the efficient formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Genetically engineered strains of bacteria or yeast are used to overproduce lysine, which is then chemically phosphorylated. This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Lysine phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can convert this compound back to its non-phosphorylated form.

    Substitution: The phosphate group in this compound can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed to substitute the phosphate group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lysine derivatives with altered functional groups, while substitution reactions can produce a wide range of lysine-based compounds.

Scientific Research Applications

Lysine phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying phosphorylation mechanisms.

    Biology: this compound is involved in studying protein phosphorylation and its effects on cellular processes.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting phosphorylated proteins.

    Industry: this compound is used in the production of various biochemicals and as a component in nutritional supplements.

Mechanism of Action

Lysine phosphate exerts its effects primarily through its role in protein phosphorylation. The phosphate group can alter the conformation and activity of proteins, influencing their interactions and functions. This modification is crucial for regulating enzyme activity, signal transduction pathways, and other cellular processes. The molecular targets of this compound include various enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

    Lysine: The non-phosphorylated form of lysine, which lacks the phosphate group.

    Phosphoserine: Another phosphorylated amino acid, where the phosphate group is attached to serine instead of lysine.

    Phosphothreonine: Similar to phosphoserine, but with the phosphate group attached to threonine.

Uniqueness: Lysine phosphate is unique due to its specific role in protein phosphorylation and its ability to influence a wide range of biological processes. Unlike other phosphorylated amino acids, this compound can interact with different molecular targets and pathways, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

94160-16-4

Molecular Formula

C6H17N2O6P

Molecular Weight

244.18 g/mol

IUPAC Name

[(1S)-5-amino-1-carboxypentyl]azanium;dihydrogen phosphate

InChI

InChI=1S/C6H14N2O2.H3O4P/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H3,1,2,3,4)/t5-;/m0./s1

InChI Key

XAHQYEAIJGTPET-JEDNCBNOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)[NH3+].OP(=O)(O)[O-]

SMILES

C(CCN)CC(C(=O)O)N.OP(=O)(O)O

Canonical SMILES

C(CCN)CC(C(=O)O)[NH3+].OP(=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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